4-(2-Carboxybutyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-(2-Carboxybutyl)-piperidine-1-carboxylic acid tert-butyl ester is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a carboxybutyl group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Carboxybutyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine with a carboxybutyl derivative under specific conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Carboxybutyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group into an alcohol or other reduced forms.
Substitution: The piperidine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-(2-Carboxybutyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(2-Carboxybutyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The piperidine ring can interact with active sites on enzymes, potentially inhibiting or modifying their activity. The carboxybutyl and tert-butyl ester groups may also play roles in binding and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Carboxyethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 4-(2-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester
- 4-(2-Carboxybutyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Uniqueness
4-(2-Carboxybutyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interactions with biological targets. The presence of both carboxybutyl and tert-butyl ester groups provides a combination of properties that may not be present in similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-5-12(13(17)18)10-11-6-8-16(9-7-11)14(19)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJCLRFKJBDCOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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